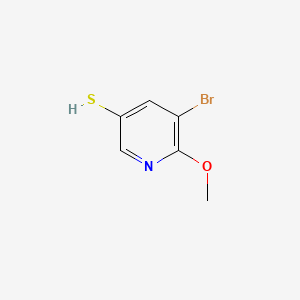
3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H4BrF3N2O and its molecular weight is 293.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications :
- Anti-Inflammatory Activity : Newly synthesized 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory activity. This includes compounds like 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-p-tolyl1,3,4-oxadiazole (Santhanalakshmi et al., 2022).
- Analgesic Properties : Novel 1,3,4-oxadiazole derivatives synthesized from 3-(4-bromobenzoyl)propionic acid have shown increased anti-inflammatory and analgesic activities with reduced ulcerogenicity (Husain & Ajmal, 2009).
- Antimicrobial Activity : Some derivatives like 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol show promising antimicrobial activity against various bacteria and fungi (Kaneria et al., 2016).
Materials Science and Chemistry :
- Optoelectronics : Certain 1,3,4-oxadiazole derivatives show potential as optical limiters at 532 nm, useful for optoelectronic applications (Chandrakantha et al., 2011).
- Electron Transport Materials : New oxadiazole derivatives demonstrate promising electron transport and hole-blocking properties, making them suitable for organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
- Spectral Properties : Derivatives like 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole show interesting UV absorption and photoluminescent properties (Yu et al., 2006).
Chemical Synthesis and Reactions :
- Deoxygenative Coupling Reactions : A study demonstrates a new deoxygenative coupling reaction for 3-bromo-5-phenyl-1,2,4-oxadiazole, leading to novel compounds (Choi, Rees, & Smith, 1982).
- Synthesis of Triazoles and Indazoles : Photoinduced molecular rearrangements in 1,2,4-oxadiazoles can lead to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi, Vivona, & Caronna, 1996).
properties
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUGWKEWSIPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



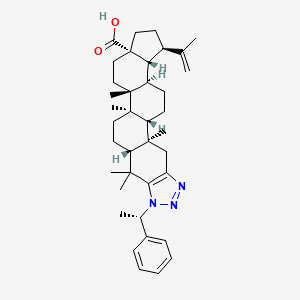
![4-[[2-[4-[6-[(6-Acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B8176020.png)

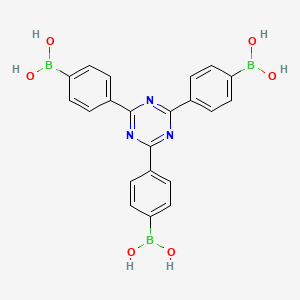
![Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-](/img/structure/B8176053.png)

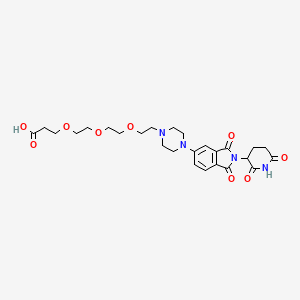
![4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline](/img/structure/B8176068.png)

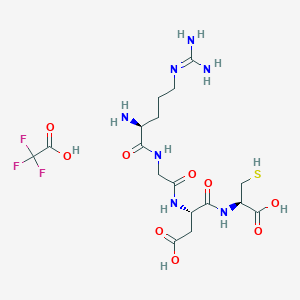
![1-[2-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8176103.png)
